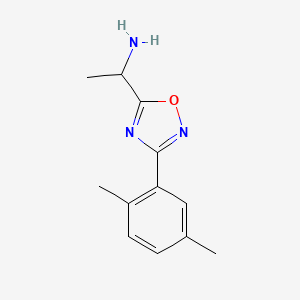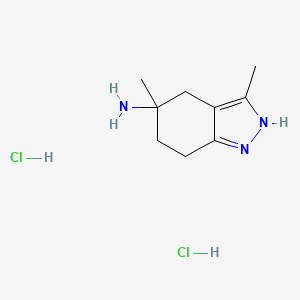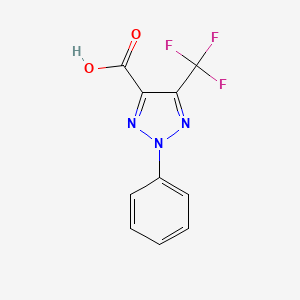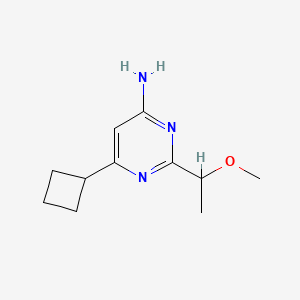
5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-yodo-4,6-dimetilpiridin-2-amina es un compuesto orgánico heterocíclico con la fórmula molecular C7H8BrIN2. Es un derivado de la piridina, caracterizado por la presencia de átomos de bromo y yodo en las posiciones 5ª y 3ª, respectivamente, y grupos metilo en las posiciones 4ª y 6ª. Este compuesto es de interés en varios campos de la investigación química debido a sus características estructurales y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Bromo-3-yodo-4,6-dimetilpiridin-2-amina normalmente implica reacciones de varios pasos a partir de precursores disponibles comercialmente. Un método común implica la bromación y yodación de 4,6-dimetilpiridin-2-amina. Las condiciones de reacción a menudo incluyen el uso de agentes bromantes y yodantes como la N-bromosuccinimida (NBS) y el monocloruro de yodo (ICl) a temperaturas controladas y condiciones de solvente .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Bromo-3-yodo-4,6-dimetilpiridin-2-amina experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de bromo y yodo pueden sustituirse con otros grupos funcionales utilizando reactivos como organolitio o reactivos de Grignard.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento de Suzuki-Miyaura y Stille para formar enlaces carbono-carbono con grupos arilo o vinilo.
Oxidación y reducción: El compuesto puede sufrir oxidación para formar los correspondientes N-óxidos o reducción para eliminar los átomos de halógeno.
Reactivos y condiciones comunes
Sustitución: Reactivos de organolitio, reactivos de Grignard, catalizadores de paladio.
Acoplamiento: Catalizadores de paladio, ácidos borónicos de arilo, estannanos.
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, el acoplamiento de Suzuki con ácidos borónicos de arilo puede producir compuestos biarílicos, mientras que la sustitución con reactivos de organolitio puede introducir varios grupos alquilo o arilo.
Aplicaciones Científicas De Investigación
5-Bromo-3-yodo-4,6-dimetilpiridin-2-amina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de compuestos heterocíclicos y fármacos más complejos.
Medicina: Explorado como precursor para el desarrollo de fármacos, particularmente en el diseño de inhibidores de quinasas y otros agentes terapéuticos.
Industria: Utilizado en el desarrollo de materiales avanzados, como cristales líquidos y semiconductores orgánicos.
Mecanismo De Acción
El mecanismo de acción de 5-Bromo-3-yodo-4,6-dimetilpiridin-2-amina depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. La presencia de átomos de halógeno puede mejorar su afinidad de unión y especificidad para ciertos objetivos, influenciando las vías involucradas en la señalización celular y el metabolismo .
Comparación Con Compuestos Similares
Compuestos similares
5-Bromo-2-yodopiridina: Estructura similar pero carece de los grupos metilo en las posiciones 4ª y 6ª.
3-Bromo-5,6-dimetilpiridin-2-amina: Similar pero con bromo en la posición 3ª y sin yodo.
4,6-Dimetil-2-aminopiridina: Carece de átomos de bromo y yodo.
Unicidad
5-Bromo-3-yodo-4,6-dimetilpiridin-2-amina es única debido a la combinación de átomos de bromo y yodo junto con grupos metilo, lo que puede influir en su reactividad e interacciones en sistemas químicos y biológicos. Esta estructura única lo convierte en un compuesto valioso para diversas aplicaciones sintéticas e investigativas.
Propiedades
Fórmula molecular |
C7H8BrIN2 |
|---|---|
Peso molecular |
326.96 g/mol |
Nombre IUPAC |
5-bromo-3-iodo-4,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H8BrIN2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11) |
Clave InChI |
BMGKRTKZKJAFHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=C1I)N)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B11782431.png)

![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride](/img/structure/B11782453.png)
![1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine](/img/structure/B11782457.png)



![3-amino-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11782471.png)
![(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782473.png)





